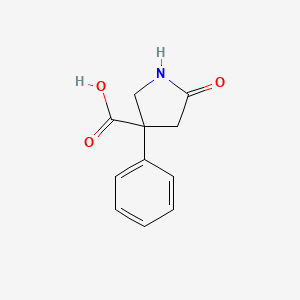

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

Description

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS: 39629-86-2) is a pyrrolidine-based heterocyclic compound featuring a ketone group at the 5-position, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 3-carboxyl position. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound has been synthesized and characterized using techniques such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. The carboxylic acid group confers polar solubility, while the phenyl ring enhances lipophilicity, making it a versatile scaffold for medicinal chemistry .

Properties

IUPAC Name |

5-oxo-3-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTMALRTSYUTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of succinic anhydride with imines, followed by a Castagnoli-Cushman reaction. This method allows for the formation of stereochemically dense 5-oxo-pyrrolidines .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carbonyl group.

Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of derivatives of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid. For instance, various analogs have been synthesized and evaluated for their efficacy against common bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antibacterial Activity Evaluation

A study synthesized several derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and assessed their antibacterial activity using in vitro methods. Compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, indicating the potential for developing new antibacterial agents from this scaffold .

Anticancer Applications

The anticancer potential of this compound has been explored extensively. Various derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against lung cancer cell lines.

Case Study: Anticancer Activity Characterization

In a recent investigation, several 5-oxopyrrolidine derivatives were tested for their anticancer properties using A549 human lung adenocarcinoma cells. The results indicated that specific compounds exhibited significant cytotoxic effects while maintaining low toxicity levels on non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Neurological Applications

The compound's derivatives have also been investigated for their effects on neurological conditions, particularly through the inhibition of enzymes associated with neurodegenerative diseases.

Case Study: BACE-1 Inhibition

Research has identified that fully substituted 5-oxopyrrolidines can inhibit BACE-1 (beta-secretase 1) enzyme activity with sub-micromolar potency. This inhibition is relevant for Alzheimer's disease treatment, as BACE-1 plays a critical role in amyloid-beta peptide production, which aggregates in the brains of Alzheimer's patients .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Electron-Withdrawing Groups (Cl, F): The 5-chloro-2-hydroxyphenyl and 2-fluorophenyl derivatives exhibit improved oxidative stability and bioavailability compared to the parent compound. Fluorine’s electronegativity enhances metabolic resistance .

- Bulkier Substituents (Phenoxy, Thienylmethyl): These groups increase steric hindrance, altering binding affinities. The phenoxyphenyl derivative’s logP (2.81) suggests better membrane permeability .

Biological Activity

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, a compound belonging to the class of γ-lactams, has attracted significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrrolidine ring with a carboxylic acid group and a phenyl substituent, contributing to its biological activity. The synthesis of this compound typically involves reactions such as the Knoevenagel condensation and cyclization processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus (Sa) | 20 | |

| Escherichia coli (Ec) | 15 | |

| Klebsiella pneumoniae (Kp) | 18 | |

| Pseudomonas aeruginosa (Pa) | 12 |

These results indicate that the compound possesses a broad spectrum of activity, particularly against multidrug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results against lung adenocarcinoma cells (A549).

Case Study: Anticancer Activity Evaluation

In a study where A549 cells were treated with varying concentrations of the compound, significant cytotoxic effects were observed. The viability of cancer cells decreased in a dose-dependent manner, indicating that higher concentrations lead to greater cell death.

Table 2: Cytotoxicity Results Against A549 Cells

The results suggest that the compound effectively reduces cell viability while sparing non-cancerous cells, highlighting its potential as a selective anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies indicate that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like colchicine.

Q & A

Q. Q1. What are the established synthetic routes for 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?

A: A common approach involves cyclization and hydrogenation steps. For example, a related synthesis (for a chlorophenyl analog) dissolves intermediates in mixed solvents (e.g., ethyl acetate/methanol), followed by catalytic hydrogenation (10% Pd/C, 4 bar H₂) to reduce nitro groups and cleave protective groups . Solvent choice (polar aprotic vs. protic) and catalyst loading are critical for yield optimization. Post-reaction purification via acid-base extraction (e.g., using Cs₂CO₃ for deprotection) and crystallization (e.g., from EtOAc) ensures high purity.

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

A: Multimodal characterization is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl at C3, carbonyl at C5) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH stretch) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

- Melting point analysis : Consistency with literature values (e.g., ~191°C for analogs) validates purity .

Q. Q3. What analytical methods are recommended for assessing purity and stability?

A:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .

- TGA/DSC : Thermal stability analysis identifies decomposition points (critical for storage at 2–8°C) .

- pH-dependent solubility studies : Acidic conditions (pH <2) enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. Q4. How can C(sp³)–H functionalization be applied to modify this compound derivatives?

A: Directed C–H activation enables regioselective modifications. For example, 8-aminoquinoline directing groups facilitate coupling reactions (e.g., amidation, arylation) at the pyrrolidine β-position . Optimization involves screening transition-metal catalysts (e.g., Pd, Cu) and ligands (e.g., bidentate phosphines) to balance reactivity and stereocontrol (see Table 1 in for yield vs. catalyst combinations). Computational modeling (DFT) predicts reaction pathways and transition states to guide experimental design .

Q. Q5. How can stereochemical outcomes be controlled during synthesis of enantiopure derivatives?

A: Chiral resolution and asymmetric catalysis are key:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- Asymmetric hydrogenation : Chiral Ru or Ir catalysts induce enantioselectivity (e.g., >90% ee for (2S,3R) analogs) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives .

Q. Q6. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

A:

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .

- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., R vs. S configuration at C3) .

- DFT-NMR chemical shift prediction : Compares computed shifts (using Gaussian/B3LYP) with experimental data to validate structures .

Q. Q7. How are computational methods integrated into reaction design for novel derivatives?

A: ICReDD’s reaction path search combines quantum chemical calculations (e.g., transition state analysis) with machine learning to predict viable synthetic routes . For example:

Q. Q8. What methodologies evaluate the biological activity of derivatives in drug discovery?

A:

- Enzyme inhibition assays : BACE-1 or bacterial topoisomerase inhibition (IC₅₀ determination) .

- Structure-activity relationship (SAR) : Modifications at C3 (phenyl) or C5 (keto group) correlate with potency .

- ADMET profiling : Microsomal stability and LogP measurements guide lead optimization .

Data Interpretation & Optimization

Q. Q9. How are reaction yields improved in large-scale syntheses?

A:

Q. Q10. What are best practices for troubleshooting low yields in amidation reactions?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.